Clavulanate lithium, also known as clavulanic acid lithium, is a stable salt preparation derived from clavulanic acid, which is a natural, low-molecular weight beta-lactam antibiotic. Clavulanate lithium exhibits weak, broad-spectrum antibacterial activity and is particularly effective when used in combination with penicillins and cephalosporins to enhance their efficacy against beta-lactam resistant bacterial strains. The compound acts primarily as a beta-lactamase inhibitor, providing significant synergistic effects in treating various infections caused by beta-lactamase-producing organisms .
Clavulanic acid, the precursor to clavulanate lithium, is produced through the fermentation of Streptomyces clavuligerus, a type of bacterium. This process allows for the extraction and purification of clavulanic acid, which can then be converted into its lithium salt form for increased stability and bioavailability .
The synthesis of clavulanate lithium typically involves the neutralization of clavulanic acid with lithium hydroxide or lithium carbonate. This reaction yields clavulanate lithium as a stable salt. The process can be summarized as follows:
The molecular formula for clavulanate lithium is with a molecular weight of approximately 205.094 g/mol. The synthesis must be conducted under controlled conditions to prevent degradation of the active compound .
Clavulanate lithium features a beta-lactam ring structure characteristic of beta-lactam antibiotics, which is essential for its mechanism of action against bacterial enzymes.
The InChIKey for clavulanate lithium is JMRXTGCDVQLAFM-JSYANWSFSA-M, providing a unique identifier for chemical databases and facilitating research on this compound .
Clavulanate lithium primarily functions through its ability to inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The key reactions include:
The binding affinity and inhibition kinetics can vary based on the specific type of beta-lactamase enzyme present in the bacteria. Studies have shown that clavulanate has an IC50 value indicating potent inhibition at low concentrations (e.g., 0.09 µM) against certain enzymes .
Clavulanate lithium acts as a suicide inhibitor of beta-lactamases, meaning it binds irreversibly to these enzymes:
Clavulanate lithium has several significant scientific uses:
The CA BGC spans 25–30 kb and integrates hierarchical regulatory cascades. The pathway-specific activator claR (encoded within the BGC) directly upregulates transcription of late-stage biosynthetic genes (bls2, cas2, pah2) by binding to their promoter regions [1] [4]. claR expression itself is governed by the global regulator ccaR, which acts as a pleiotropic switch for both CA and cephamycin C synthesis. Deletion of ccaR abolishes CA production entirely, while its overexpression increases titers by ~40% [4]. A newly characterized two-component system, CepRS, indirectly modulates CA via cephamycin cross-talk; ΔcepRS mutants show 20–30% CA reduction despite its primary role in cephamycin regulation [4]. Nutrient-sensing networks further fine-tune CA: (i) Nitrogen limitation activates the GlnR regulator, repressing arginine catabolism to preserve this CA precursor, and (ii) Stringent response mediators (RelA) redirect resources during amino acid starvation by modulating NTP pools [1] [5]. This multi-tiered regulation ensures CA biosynthesis initiates only under appropriate metabolic conditions.
Table 2: Key Transcriptional Regulators in Clavulanic Acid Biosynthesis
Regulator | Type | Target Genes | Effect on CA Production | Influencing Factor |
---|---|---|---|---|
claR | Pathway-specific activator | bls2, cas2, pah2 | Essential for CA synthesis | Phosphate limitation |
ccaR | SARP-family global regulator | claR, ceas2 | Overexpression ↑ CA 40% | Branched-chain amino acids |
CepR | Response regulator (TCS) | cefD-cmcI intergenic | Deletion ↓ CA 20–30% | Cephamycin intermediates |
GlnR | Nitrogen response regulator | Arginase genes | Limitation ↑ CA 25% | Nitrogen availability |
RelA | Stringent response mediator | Nucleotide metabolism | Starvation ↑ flux to CA | Amino acid depletion |
Classical random mutagenesis (UV, NTG) coupled with screening has generated industrial S. clavuligerus strains with 3–5 g/L CA titers. Genome-wide expression analysis of such mutants reveals two key adaptations: (i) coordinated upregulation of the entire CA BGC (2–8 fold for ceaS2, bls2, pah2), and (ii) downregulation of competing pathways like cephamycin C and holomycin [5]. A breakthrough approach fuses the kanamycin resistance gene neo to the claR promoter, creating a reporter system where antibiotic resistance correlates with claR activity. Screening under high kanamycin (100–200 μg/mL) enriches for mutants with enhanced claR expression. One such mutant, M3-19, achieved 4.33 g/L CA – a 33% increase over the parent strain – demonstrating the power of selection-coupled mutagenesis [2]. Rational engineering complements these efforts: Disruption of the oppA1 oligopeptide transporter gene increases intracellular arginine availability, elevating CA by 25% [5]. Similarly, plasmid-based ccaR overexpression redirects flux toward CA at the expense of other secondary metabolites [4].
Precursor availability governs CA yields, necessitating precise C/N balance. Arginine serves as the direct C₅ donor via N²-(2-carboxyethyl)-L-arginine synthase (CEAS). Supplementation with 10–20 mM arginine boosts titers by 50–70%, while ornithine (a biosynthetic intermediate) provides a 30% increase by bypassing arginine catabolism [3] [7]. Glycerol (C₃ precursor) concentrations >15 g/L induce catabolite repression, whereas controlled feeding at 0.05 g/L/h in fed-batch mode sustains production into stationary phase [7]. Vegetable oils (e.g., olive, corn) serve as dual carbon sources and oxygen vectors; their inclusion enhances CA titers by 25% through improved oxygen transfer and gradual fatty acid release [3]. Metabolic flux analyses confirm that nitrogen-rich supplements (e.g., soybean protein hydrolysates) increase intracellular glutamate pools, fueling 2-oxoglutarate synthesis – an essential cofactor for clavaminate synthase (CAS). Optimized C/N ratios of 8:1 prevent premature nitrogen depletion, extending CA production phases by >24 hours [7].
Table 3: Precursor and Nutrient Effects on Clavulanic Acid Biosynthesis
Nutrient/Precursor | Optimal Concentration | Titer Increase | Mechanism of Action | Production Phase Extension |
---|---|---|---|---|
L-Arginine | 10–20 mM | 50–70% | Direct C5 precursor for CEAS reaction | 12–18 hours |
L-Ornithine | 5–15 mM | 30% | Bypasses arginase pathway | 8–12 hours |
Glycerol (fed-batch) | 0.05 g/L/h | 40% | Sustained GAP supply, avoids repression | 24–36 hours |
Soybean protein | 10–15 g/L | 25–30% | Provides glutamate for 2-OG (CAS cofactor) | 18–24 hours |
Olive oil | 20–30 g/L | 25% | Oxygen vector + slow-release carbon source | 20–28 hours |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0